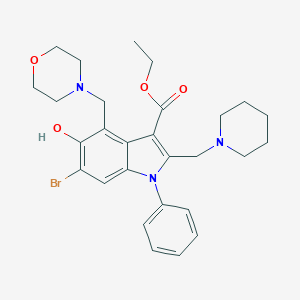![molecular formula C27H17F3N2O2S B389445 (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B389445.png)
(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including phenyl, imino, trifluoromethyl, and thiazolidinone, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenyl and Imino Groups: The phenyl and imino groups are introduced through a condensation reaction between aniline and a suitable aldehyde or ketone. This step often requires acidic or basic catalysts to facilitate the formation of the imine bond.
Addition of the Furyl and Trifluoromethyl Groups: The final step involves the addition of the furyl and trifluoromethyl groups through a nucleophilic substitution reaction. This step may require the use of strong nucleophiles and appropriate solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furyl groups, leading to the formation of corresponding quinones and other oxidized products.
Reduction: Reduction reactions can target the imino group, converting it to an amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl and phenyl groups. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing conditions.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) or halogenating agents (e.g., N-bromosuccinimide). Nitration often involves nitric acid and sulfuric acid, while sulfonation uses sulfur trioxide or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Wissenschaftliche Forschungsanwendungen
(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s potential biological activity, such as antimicrobial, antifungal, and anticancer properties, is of interest in biological research. It can be used as a lead compound for drug discovery and development.
Medicine: Due to its potential therapeutic properties, the compound is studied for its effects on various diseases and conditions. It may serve as a candidate for the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, and apoptosis. Its interaction with these pathways can lead to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-(phenylimino)-5-(methylene)-1,3-thiazolidin-4-one: This compound lacks the furyl and trifluoromethyl groups, making it less complex and potentially less active in certain reactions.
3-Phenyl-2-(phenylimino)-5-({5-[3-(methyl)phenyl]-3-furyl}methylene)-1,3-thiazolidin-4-one: This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl and furyl groups in (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-3-yl}methylidene)-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These groups enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C27H17F3N2O2S |
|---|---|
Molekulargewicht |
490.5g/mol |
IUPAC-Name |
(5Z)-3-phenyl-2-phenylimino-5-[[5-[3-(trifluoromethyl)phenyl]furan-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H17F3N2O2S/c28-27(29,30)20-9-7-8-19(16-20)23-14-18(17-34-23)15-24-25(33)32(22-12-5-2-6-13-22)26(35-24)31-21-10-3-1-4-11-21/h1-17H/b24-15-,31-26? |
InChI-Schlüssel |
KRYRBTGJBFRYMY-VJGXHQNSSA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=COC(=C3)C4=CC(=CC=C4)C(F)(F)F)S2)C5=CC=CC=C5 |
Isomerische SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=COC(=C3)C4=CC(=CC=C4)C(F)(F)F)/S2)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=COC(=C3)C4=CC(=CC=C4)C(F)(F)F)S2)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B389364.png)
![6-(4-ethoxyphenyl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B389366.png)
![6-(1,3-benzodioxol-5-yl)-6H-indeno[2,1-c][1,5]benzothiazepin-7-ol](/img/structure/B389370.png)
![(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B389371.png)

![1,3-diacetyl-4,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B389374.png)
![2-(2-Chloro-2-propenyl) 3-(1,1-dimethyl-2-propynyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B389375.png)
![2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-1-MORPHOLINO-1-ETHANONE](/img/structure/B389376.png)
![benzyl N'-[2-(4-bromophenyl)-2-oxoethyl]-N-(2-phenylethyl)-N-prop-2-en-1-ylcarbamimidothioate](/img/structure/B389377.png)

![Propan-2-yl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B389382.png)
![(3E)-5-(3,4-DIMETHYLPHENYL)-3-{[1-(2-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B389385.png)

